2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a triazole ring, a chlorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkyl or aryl isothiocyanates under reflux conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.
Cyclohexyl Group Addition: The cyclohexyl group is typically added via a Grignard reaction, where cyclohexylmagnesium bromide reacts with the intermediate triazole compound.
Indole Derivative Formation: The indole moiety is synthesized separately and then coupled with the triazole intermediate through a condensation reaction using hydrazine hydrate and acetic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl groups, potentially leading to the formation of alcohols or amines.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Various electrophiles like alkyl halides or acyl chlorides in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and enzymes makes it a candidate for further pharmacological studies.
Medicine
In medicine, the compound is being investigated for its potential as an anti-cancer agent. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation is of particular interest.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide exerts its effects involves multiple pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Membrane Interaction: It can integrate into biological membranes, disrupting their integrity and function.
Signal Transduction Pathways: The compound may interfere with signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-(1-naphthyl)ethylidene]acetohydrazide
- **2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(4-methylbenzoyl)acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide lies in its combination of a triazole ring with a cyclohexyl group and an indole moiety. This structural arrangement provides distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C24H23ClN6O2S |
---|---|
Molecular Weight |
495.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-cyclohexyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C24H23ClN6O2S/c25-16-12-10-15(11-13-16)22-29-30-24(31(22)17-6-2-1-3-7-17)34-14-20(32)27-28-21-18-8-4-5-9-19(18)26-23(21)33/h4-5,8-13,17,26,33H,1-3,6-7,14H2 |
InChI Key |
IMTIHBSHBKSHAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)N=NC3=C(NC4=CC=CC=C43)O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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